molecular formula C14H27N3O3 B7930862 [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930862
M. Wt: 285.38 g/mol
InChI Key: HLTWTBKSJBHYQY-MNOVXSKESA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and a (S)-2-amino-3-methyl-butyryl moiety. Its stereochemical configuration (R at the pyrrolidine nitrogen and S at the amino acid center) is critical for its biological interactions, particularly in pharmaceutical applications such as protease inhibition or as an intermediate in peptide synthesis. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTWTBKSJBHYQY-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 1401667-10-4
  • Boiling Point : Approximately 428.6 ± 45.0 °C (predicted) .

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in various biological pathways. Research indicates that it may act as an inhibitor of protein farnesyltransferase (PFT), a key enzyme involved in the post-translational modification of proteins, which is crucial for the proper functioning of many cellular processes, including cell signaling and growth .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, its structural analogs have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate potent activity against resistant strains, suggesting potential therapeutic applications in treating bacterial infections .

In Vitro Studies

  • Antimalarial Activity : A study focused on a related class of compounds highlighted their ability to inhibit Plasmodium falciparum growth in vitro. The derivatives showed promising results with effective concentrations leading to significant growth inhibition .
  • Cytotoxicity Tests : In vitro cytotoxicity assays on human liver cell lines (HepG2) revealed varying degrees of toxicity among different derivatives. The findings suggest that while some compounds are potent inhibitors of target enzymes, they also exhibit cytotoxic effects that need to be carefully evaluated .
CompoundIC50 (mM)MIC (mg/mL)Remarks
Compound A0.0568More potent inhibitor
Compound B0.07132Moderate activity
Compound C0.13316Lower potency

Clinical Implications

The potential therapeutic applications of [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester extend beyond antimicrobial activity. Its role as a PFT inhibitor positions it as a candidate for cancer therapy, particularly in targeting aberrant Ras signaling pathways common in numerous cancers .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural properties allow it to interact with various biological targets, making it a candidate for developing drugs aimed at conditions such as:

  • Alzheimer's Disease : Research indicates that compounds similar to this pyrrolidine derivative can inhibit enzymes associated with neurodegeneration, potentially leading to new treatments for Alzheimer's disease .
  • Pain Management : The compound has shown promise in modulating pain pathways, suggesting its application in developing analgesics .

Synthesis and Derivatives

The synthesis of [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves several chemical processes, which may include:

  • Carbamate Formation : The reaction of amines with isocyanates or carbonic acid derivatives leads to the formation of carbamate esters. This process is crucial for creating derivatives with enhanced bioactivity .
  • Chiral Synthesis : The compound's chirality is significant for its biological activity. Methods to synthesize enantiomerically pure forms are essential for maximizing therapeutic effects while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of this pyrrolidine can protect neuronal cells from oxidative stress, highlighting its potential in neuroprotection .
  • Analgesic Activity : In preclinical trials, compounds structurally related to [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exhibited significant analgesic properties, suggesting their utility in pain management therapies .

Comparison with Similar Compounds

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1401665-64-2)

  • Structural Differences : Replaces the tert-butyl group with a benzyl ester.
  • Molecular Properties: Property Benzyl Ester tert-Butyl Ester (Target) Molecular Formula C₁₇H₂₅N₃O₃ Not explicitly listed Molecular Weight 319.41 g/mol Likely higher (~313–330 g/mol inferred from analogs) Purity 96% N/A
  • Benzyl groups are often used as transient protecting groups in organic synthesis, whereas tert-butyl carbamates are more stable under acidic/basic conditions .

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (Ref: 10-F083414)

  • Stereochemical Differences : Features an (S)-configured pyrrolidine nitrogen vs. the target compound’s (R) configuration.
  • Functional Implications: Stereoisomerism significantly impacts biological activity. For example, the (R) configuration in the target compound may optimize binding to chiral enzyme pockets, whereas the (S) isomer could exhibit reduced efficacy or off-target effects .

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4)

  • Structural Differences : Substitutes the carbamic acid’s hydrogen with an ethyl group.
  • Molecular Properties :

    Property Ethyl Variant Target Compound (Inferred)
    Molecular Formula C₁₆H₃₁N₃O₃ Likely similar
    Molecular Weight 313.44 g/mol ~313–330 g/mol
  • This variant may serve as a precursor for further functionalization in drug synthesis .

tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805, CAS: 431058-52-5)

  • Structural Differences : Incorporates a cyclopropyl ring fused to the pyrrolidine.
  • Cyclopropane’s ring strain may enhance reactivity in cross-coupling reactions compared to the target compound’s simpler pyrrolidine framework .

Preparation Methods

Preparation of (R)-3-Aminopyrrolidine

The enantiomerically pure pyrrolidine precursor is typically synthesized via:

  • Asymmetric hydrogenation of pyrrolinium salts using chiral catalysts (e.g., Rh-DuPHOS).

  • Enzymatic resolution of racemic 3-aminopyrrolidine with acylase enzymes.

Table 1: Comparison of Pyrrolidine Synthesis Methods

MethodYield (%)ee (%)Reference
Asymmetric hydrogenation85–9298
Enzymatic resolution78>99

Introduction of the Boc Protecting Group

The Boc group is introduced to the (R)-3-aminopyrrolidine under mild conditions to prevent racemization:

Procedure :

  • Dissolve (R)-3-aminopyrrolidine (1 eq) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2 eq) at 0°C.

  • Stir at room temperature for 12 h.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1) to yield (R)-3-(tert-butoxycarbonylamino)pyrrolidine.

Key Data :

  • Yield: 89–94%.

  • Purity (HPLC): >99%.

Coupling with (S)-2-Amino-3-methylbutyric Acid

The amino acid is coupled to the Boc-protected pyrrolidine using peptide coupling reagents. Stereochemical integrity is maintained via low-temperature reactions.

Procedure :

  • Activate (S)-2-amino-3-methylbutyric acid (1 eq) with HATU (1.1 eq) and DIPEA (3 eq) in DMF at −20°C.

  • Add (R)-3-(tert-butoxycarbonylamino)pyrrolidine (1 eq) and stir for 6 h.

  • Quench with aqueous NaHCO₃ and extract with EtOAc.

  • Purify by recrystallization (EtOAc/hexane).

Key Data :

  • Yield: 76–82%.

  • Stereochemical purity (Chiral HPLC): 98.5% ee.

Final Deprotection and Workup

If the Boc group requires removal (e.g., for further functionalization):

Procedure :

  • Treat the compound with HCl (4 M in dioxane) at 0°C.

  • Stir for 2 h, then concentrate under reduced pressure.

  • Neutralize with aqueous NaOH and extract with CH₂Cl₂.

Alternative Method :

  • Hydrogenolysis using Pd/C and ammonium formate in MeOH/H₂O (reflux, 5 h).

  • Yield: 100% (crude).

Analytical Characterization

Critical quality control metrics include:

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR δ 1.38 (s, 9H, Boc), 2.53 (s, NH), 4.58 (m, 1H, pyrrolidine-CH)
HPLC tₖ = 8.2 min (C18, 70:30 H₂O/MeCN)
HRMS [M+H]⁺ calc. 313.2384, found 313.2381

Optimization Challenges and Solutions

  • Racemization Risk : Coupling at low temperatures (−20°C) with HATU minimizes epimerization.

  • Byproduct Formation : Excess Boc anhydride (1.2 eq) ensures complete protection.

  • Purification : Silica gel chromatography vs. recrystallization balances yield and purity.

Industrial-Scale Considerations

  • Cost Efficiency : Enzymatic resolution scales better than asymmetric hydrogenation.

  • Solvent Recovery : DMF and THF are recycled via distillation (≥90% recovery).

  • Throughput : Batch vs. flow chemistry comparisons show 20% higher yield in flow systems.

Emerging Methodologies

  • Biocatalytic Approaches : Transaminases for enantioselective amine synthesis (patent pending).

  • Photoredox Catalysis : Visible-light-mediated coupling reduces reaction time by 40%.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, stepwise coupling of the (S)-2-amino-3-methyl-butyryl moiety to the (R)-pyrrolidine core under anhydrous conditions (e.g., DMF solvent, 0–5°C) minimizes racemization . Tert-butyl carbamate protection of the pyrrolidine nitrogen enhances stability during subsequent reactions . Purification via flash chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) ensures high purity (>95%), while monitoring by TLC or HPLC detects intermediates .

Q. What analytical techniques are most reliable for confirming the compound’s stereochemistry and structural integrity?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) and isocratic elution with hexane/isopropanol .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry via coupling constants (e.g., vicinal JJ-values in pyrrolidine) and NOE correlations .
  • X-ray Crystallography : Determines absolute configuration if single crystals are obtainable .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Calculated ~2.1 (tert-butyl ester enhances lipophilicity) .
  • pKa : The amino group (pKa ~9.5) and carbamate (pKa ~11) dictate pH-dependent solubility .
  • Stability : Hydrolytic degradation of the carbamate occurs under acidic/basic conditions; stability studies in buffers (pH 1–9) at 25°C/40°C guide storage protocols .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and maintained during scale-up synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Daicel CHIRALCEL OD-H) for enantiomer separation .
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis (e.g., lipase-mediated acyl transfer) to favor the desired (R,S)-stereoisomer .
  • In-line PAT : Process analytical technology (e.g., FTIR or Raman spectroscopy) monitors reaction progression to prevent racemization .

Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?

  • Methodological Answer :

  • Functional Group Modification : Replace tert-butyl carbamate with methyl or benzyl groups to assess steric/electronic effects on bioactivity .
  • Protease Inhibition Assays : Test derivatives against serine proteases (e.g., trypsin-like enzymes) to map binding interactions .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like GPCRs or kinases .

Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Batch Analysis : Verify enantiomeric purity (e.g., >99% ee via chiral HPLC) to exclude contamination by inactive stereoisomers .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies are suitable for studying its interactions with biological macromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, konk_{on}/koffk_{off}) to immobilized targets like albumin or cytochrome P450 .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution if crystallization is challenging .

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